molecular formula C14H15F2NO4S B2470795 2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide CAS No. 1421445-08-0

2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2470795
CAS No.: 1421445-08-0
M. Wt: 331.33
InChI Key: MFMBCJIFBYJXDE-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2,6-difluorobenzenesulfonamide core substituted with a furan-3-ylmethyl group and a 2-methoxyethyl amine. The molecular formula is C₁₅H₁₈F₂N₂O₄S, with a molecular weight of 360.38 g/mol. Key structural features include:

  • 2,6-Difluorobenzene ring: Enhances electron-withdrawing effects, improving binding affinity to biological targets like enzymes or receptors.
  • 2-Methoxyethyl chain: Provides flexibility and polarity, which may enhance solubility and bioavailability.

This compound is of interest in medicinal chemistry due to sulfonamides' historical relevance in drug discovery (e.g., antimicrobial and antitumor applications) . Its structural complexity allows for diverse interactions with biological targets, though specific biological data remain under investigation.

Properties

IUPAC Name

2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4S/c1-20-8-6-17(9-11-5-7-21-10-11)22(18,19)14-12(15)3-2-4-13(14)16/h2-5,7,10H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMBCJIFBYJXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:

    Nucleophilic Substitution: The starting material, 2,6-difluorobenzenesulfonyl chloride, undergoes nucleophilic substitution with furan-3-ylmethanol to form 2,6-difluoro-N-(furan-3-ylmethyl)benzenesulfonamide.

    Alkylation: The intermediate product is then alkylated with 2-methoxyethyl chloride under basic conditions to yield the final compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation to form various oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,6-Difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide is not fully understood. sulfonamides generally exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s lower logP (2.1 vs. 3.5 in ) reflects improved polarity due to the methoxyethyl group.
  • The isothiazolidinone derivative () shows prolonged half-life, likely due to metabolic resistance from the dioxido group.

Biological Activity

2,6-Difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. Its unique structural features, including difluoro substitutions and furan moieties, suggest potential biological activities that warrant detailed exploration. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent scientific findings.

Synthetic Route

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The reaction begins with 2,6-difluorobenzenesulfonyl chloride, furan-3-ylmethanol, and 2-methoxyethylamine.
  • Formation of Intermediate : Furan-3-ylmethanol is reacted with 2,6-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate.
  • Amidation : The intermediate is then reacted with 2-methoxyethylamine under mild heating to yield the final product.

Chemical Structure

The compound's structure can be represented as follows:

C15H15F2N1O3S\text{C}_{15}\text{H}_{15}\text{F}_2\text{N}_1\text{O}_3\text{S}

The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. Benzene sulfonamides have been noted for their ability to inhibit various biological pathways through competitive inhibition or allosteric modulation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzenesulfonamide derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the furan ring may enhance these effects due to its ability to participate in π-stacking interactions with microbial targets.

Anticancer Potential

Research has highlighted the potential anticancer activity of benzenesulfonamide derivatives. A study evaluating various benzofuran derivatives demonstrated that certain structural modifications could significantly enhance antiproliferative effects against human cancer cell lines . Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting cancer cell proliferation.

Case Studies and Experimental Findings

  • Antitumor Activity : In vitro studies on related compounds have shown that modifications at the furan position can lead to improved selectivity and potency against cancer cells . For example, a derivative with a methoxy group at the C–6 position exhibited 10-fold greater potency than its unsubstituted counterpart.
  • Antibacterial Efficacy : A comparative analysis of various benzenesulfonamide derivatives revealed that those with fluorinated groups displayed enhanced antibacterial activity . This suggests that the difluoro substitution in our compound may similarly contribute to its effectiveness.

Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against S. aureus, E. coli
AnticancerPotential antiproliferative effects; structural modifications enhance activity
MechanismInteraction with enzymes/receptors; possible competitive inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via a two-step nucleophilic substitution reaction. First, react 2,6-difluorobenzenesulfonyl chloride with furan-3-ylmethanol in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., NaH or K₂CO₃) to form the sulfonamide intermediate. Second, introduce the 2-methoxyethyl group using alkylation with 2-methoxyethyl bromide in the presence of a weak base (e.g., triethylamine) to avoid over-alkylation . Characterization typically involves ¹H/¹³C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity.

Q. How can researchers optimize reaction yields for introducing the 2-methoxyethyl group?

  • Methodological Answer : Key parameters include:

  • Solvent choice : Use DMF or acetonitrile for better solubility of the intermediate.
  • Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
  • Base selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves alkylation efficiency compared to stronger bases like NaH .
  • Molar ratios : A 1.2:1 molar ratio of 2-methoxyethyl bromide to sulfonamide intermediate minimizes unreacted starting material .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : ¹H-NMR (to identify furan and methoxyethyl proton environments) and ¹⁹F-NMR (to verify fluorine positions) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition activity be resolved?

  • Methodological Answer :

  • Orthogonal assays : Compare results from fluorometric assays (e.g., fluorescence polarization) with radiometric or calorimetric methods (e.g., ITC) to rule out assay-specific artifacts .
  • Structural analysis : Perform X-ray crystallography or molecular docking to validate binding interactions with the target enzyme’s active site .
  • Reproducibility checks : Replicate experiments across multiple labs with standardized protocols (e.g., buffer pH, temperature) .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :

  • Functional group modification : Replace the furan ring with a bioisostere like thiophene or pyridine to reduce oxidative metabolism .
  • Deuterium incorporation : Substitute hydrogens in the methoxyethyl group with deuterium to slow CYP450-mediated degradation .
  • In vitro assays : Use liver microsomes or hepatocytes to identify major metabolites and guide structural optimization .

Q. How do electronic effects of the 2,6-difluoro substituents influence sulfonamide reactivity?

  • Methodological Answer :

  • Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and predict nucleophilic/electrophilic sites .
  • Kinetic studies : Compare reaction rates of sulfonamide derivatives with mono- vs. di-fluoro substitutions in SNAr (nucleophilic aromatic substitution) reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles?

  • Methodological Answer :

  • Standardized protocols : Use the shake-flask method with consistent pH (e.g., phosphate buffer, pH 7.4) and temperature (25°C) .
  • Co-solvent systems : Test solubility in DMSO-water or PEG-400 mixtures to mimic physiological conditions .
  • Quantitative structure-property relationship (QSPR) modeling : Correlate logP values with experimental solubility data to identify outliers .

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